2-(5-Chloro-4-hydroxy-2-prop-2-enoyloxypentoxy)carbonylbenzoate
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Overview
Description
2-(5-Chloro-4-hydroxy-2-prop-2-enoyloxypentoxy)carbonylbenzoate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-4-hydroxy-2-prop-2-enoyloxypentoxy)carbonylbenzoate typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the benzoate core: This can be achieved through esterification reactions involving benzoic acid derivatives.
Introduction of the chloro and hydroxy groups: These functional groups can be introduced through halogenation and hydroxylation reactions.
Attachment of the prop-2-enoyloxypentoxy group: This step may involve the use of protecting groups and selective deprotection to ensure the correct placement of functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-4-hydroxy-2-prop-2-enoyloxypentoxy)carbonylbenzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro group could result in a variety of substituted benzoates.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-4-hydroxy-2-prop-2-enoyloxypentoxy)carbonylbenzoate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It could act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
Pathway interference: The compound might interfere with metabolic or signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-4-hydroxy-2-methoxypentoxy)carbonylbenzoate
- 2-(5-Chloro-4-hydroxy-2-ethoxypentoxy)carbonylbenzoate
- 2-(5-Chloro-4-hydroxy-2-butoxypentoxy)carbonylbenzoate
Uniqueness
2-(5-Chloro-4-hydroxy-2-prop-2-enoyloxypentoxy)carbonylbenzoate is unique due to the presence of the prop-2-enoyloxypentoxy group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness could make it particularly valuable in applications where specific interactions with molecular targets are required.
Properties
CAS No. |
61894-33-5 |
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Molecular Formula |
C16H16ClO7- |
Molecular Weight |
355.74 g/mol |
IUPAC Name |
2-(5-chloro-4-hydroxy-2-prop-2-enoyloxypentoxy)carbonylbenzoate |
InChI |
InChI=1S/C16H17ClO7/c1-2-14(19)24-11(7-10(18)8-17)9-23-16(22)13-6-4-3-5-12(13)15(20)21/h2-6,10-11,18H,1,7-9H2,(H,20,21)/p-1 |
InChI Key |
ORFBTKHREXKWPG-UHFFFAOYSA-M |
Canonical SMILES |
C=CC(=O)OC(CC(CCl)O)COC(=O)C1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
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